Methyl 2-(2-bromophenyl)acetate

Description

The exact mass of the compound Methyl 2-(2-bromophenyl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-(2-bromophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-bromophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

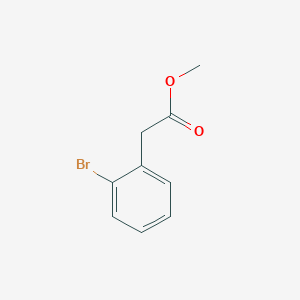

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVCFIFDMKEIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429055 | |

| Record name | methyl 2-(2-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57486-69-8 | |

| Record name | methyl 2-(2-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(2-bromophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-bromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(2-bromophenyl)acetate from o-bromophenylacetic acid. The described method is a classic example of Fischer esterification, a fundamental reaction in organic chemistry. This document outlines the chemical properties of the involved substances, a detailed experimental protocol, and a summary of the expected outcomes.

Chemical Data and Properties

A clear understanding of the physical and chemical properties of the reactants and products is crucial for the successful execution and outcome of the synthesis. The following table summarizes key quantitative data for the primary compounds involved in this process.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| o-Bromophenylacetic acid | 2-(2-Bromophenyl)acetic acid | 18698-97-0 | C₈H₇BrO₂ | 215.04 | Solid | 104-106[1] | - |

| Methanol | Methanol | 67-56-1 | CH₄O | 32.04 | Liquid | -97.6 | 64.7 |

| Sulfuric Acid | Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | Liquid | 10 | 337 |

| Methyl 2-(2-bromophenyl)acetate | Methyl 2-(2-bromophenyl)acetate | 57486-69-8 | C₉H₉BrO₂ | 229.07 | Clear Oil[2][3] | - | 264.073 at 760 mmHg[4][5] |

Experimental Protocol: Fischer Esterification

The synthesis of Methyl 2-(2-bromophenyl)acetate from o-bromophenylacetic acid is achieved through an acid-catalyzed esterification reaction with methanol.[6][7] The following protocol is a detailed methodology for this synthesis.

Materials:

-

o-Bromophenylacetic acid (5.0 g, 23.25 mmol)

-

Methanol (50 mL)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Dichloromethane (60 mL)

-

Water (30 mL)

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5.0 g of o-bromophenylacetic acid in 50 mL of methanol.[2][3]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 30 minutes.[2][3]

-

Cooling and Concentration: After the reflux period, allow the reaction mixture to cool to room temperature. The excess methanol and other volatile components are then removed under reduced pressure using a rotary evaporator.[2][3]

-

Extraction: To the resulting residue, add 30 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 20 mL portions of dichloromethane.[2][3]

-

Drying and Evaporation: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the final product, Methyl 2-(2-bromophenyl)acetate.[2][3]

Expected Yield:

The reported yield for this reaction is approximately 99%.[2][3]

Reaction and Process Visualization

To further elucidate the chemical transformation and the experimental workflow, the following diagrams have been generated.

Caption: Fischer Esterification of o-Bromophenylacetic Acid.

Caption: Synthesis and Purification Workflow.

References

- 1. 2-ブロモフェニル酢酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 3. METHYL 2-(2-BROMOPHENYL)ACETATE | 57486-69-8 [chemicalbook.com]

- 4. Methyl 2-(2-bromophenyl)acetate|lookchem [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

"Methyl 2-(2-bromophenyl)acetate" chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Methyl 2-(2-bromophenyl)acetate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

Methyl 2-(2-bromophenyl)acetate is an ester derivative of 2-bromophenylacetic acid. Its structure consists of a benzene ring substituted with a bromine atom and an adjacent methyl acetate group.

| Identifier | Value |

| IUPAC Name | methyl 2-(2-bromophenyl)acetate[1] |

| CAS Number | 57486-69-8[1] |

| Molecular Formula | C₉H₉BrO₂[1][2] |

| Canonical SMILES | COC(=O)CC1=CC=CC=C1Br[1] |

| InChI | InChI=1S/C9H9BrO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3[1][2] |

| InChIKey | AMVCFIFDMKEIRE-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The compound is typically a colorless to pale yellow clear liquid at room temperature.[2][3] Key quantitative properties are summarized below.

| Property | Value |

| Molecular Weight | 229.07 g/mol [1][2] |

| Physical Form | Liquid[2] |

| Boiling Point | 264.073 °C at 760 mmHg[4] |

| 123 °C at 0.1 mmHg[3] | |

| Density | 1.445 g/cm³[4] |

| Flash Point | 113.508 °C (114 °C)[2][4] |

| Refractive Index | 1.543[4] |

| Vapor Pressure | 0.01 mmHg at 25°C[4] |

| XLogP3 | 2.4[4] |

| Hydrogen Bond Donor Count | 0[4] |

| Hydrogen Bond Acceptor Count | 2[4] |

| Storage Temperature | Room Temperature, recommended <15°C in a dark place[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of Methyl 2-(2-bromophenyl)acetate. While detailed peak lists are often found in specific experimental reports, the availability of standard spectra is well-documented.

| Data Type | Availability / Notes |

| Nuclear Magnetic Resonance (NMR) | Purity analysis by suppliers confirms the structure conforms to NMR data.[3] |

| Mass Spectrometry (MS) | GC-MS data is available through spectral databases like PubChem.[1] |

| Infrared Spectroscopy (IR) | Vapor phase IR spectra are available in spectral databases.[1] |

Experimental Protocols

Synthesis via Fischer Esterification

Methyl 2-(2-bromophenyl)acetate can be synthesized in high yield by the Fischer esterification of 2-bromophenylacetic acid with methanol, using a strong acid catalyst.[2][5]

Materials:

-

o-Bromophenylacetic acid (5.0 g, 18.18 mmol)

-

Methanol (50 mL)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Dichloromethane

-

Water

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve o-bromophenylacetic acid (5.0 g, 18.18 mmol) in methanol (50 mL) in a round-bottom flask.[2][5]

-

Add a catalytic amount of concentrated sulfuric acid to the solution.[2][5]

-

Heat the reaction mixture to reflux and maintain for 30 minutes.[2][5]

-

After 30 minutes, cool the mixture to room temperature.[2][5]

-

Remove the solvent (methanol) by concentration under reduced pressure.[2][5]

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).[2][5]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[2][5]

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the final product, Methyl 2-(2-bromophenyl)acetate, as a clear oil (Expected yield: ~99%).[2][5]

Applications in Synthesis

Methyl 2-(2-bromophenyl)acetate serves as a key reagent in multi-step organic synthesis. Its most notable application is in the preparation of intermediates for pharmaceutical compounds.

-

Asenapine Intermediate: It is used in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine.[2] This compound is a degradation product and synthetic precursor related to Asenapine, an antipsychotic drug that acts as a serotonin (5HT2) and dopamine (D2) receptor antagonist.[2]

Safety Information

Methyl 2-(2-bromophenyl)acetate is classified as an irritant. Standard laboratory safety precautions, including the use of personal protective equipment, are required when handling this chemical.

| GHS Hazard Statement | Description |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Pictogram:

-

GHS07 (Exclamation Mark)[2]

Precautionary Statements:

-

Users should consult the full Safety Data Sheet (SDS) for detailed precautionary statements (e.g., P261, P280) and handling procedures.[1]

References

- 1. Methyl 2-(2-bromophenyl)acetate | C9H9BrO2 | CID 8063364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 2-(2-BROMOPHENYL)ACETATE | 57486-69-8 [chemicalbook.com]

- 3. Methyl 2-(2-Bromophenyl)acetate | 57486-69-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. Methyl 2-(2-bromophenyl)acetate|lookchem [lookchem.com]

- 5. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

"Methyl 2-(2-bromophenyl)acetate" CAS number 57486-69-8

An In-Depth Technical Guide to Methyl 2-(2-bromophenyl)acetate (CAS: 57486-69-8)

Introduction

Methyl 2-(2-bromophenyl)acetate, registered under CAS number 57486-69-8, is a halogenated aromatic ester that serves as a pivotal intermediate in advanced organic synthesis.[1] Its structure, featuring a reactive bromine atom on the phenyl ring and a versatile methyl ester group, makes it a valuable building block for constructing complex molecular architectures.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its properties, synthesis, reactivity, and applications, with a focus on its role in modern medicinal chemistry and materials science.

Physicochemical Properties & Specifications

Methyl 2-(2-bromophenyl)acetate is typically supplied as a clear, colorless to brown liquid or oil with a high degree of purity.[4] Its physical and chemical properties are critical for its use in precise laboratory and industrial applications.

| Property | Value | Source(s) |

| CAS Number | 57486-69-8 | [5] |

| Molecular Formula | C₉H₉BrO₂ | [5][6] |

| Molecular Weight | 229.07 g/mol | [5][6] |

| Appearance | Liquid / Clear Oil | [4] |

| Purity | ≥98% | [5] |

| Boiling Point | 264.1°C at 760 mmHg | [1] |

| Flash Point | 113.5°C - 114°C | [1] |

| Density | 1.445 g/cm³ | [1] |

| Refractive Index | 1.543 | [1] |

| Storage | Store at room temperature | [5] |

Synthesis and Mechanism

The most direct and common method for synthesizing Methyl 2-(2-bromophenyl)acetate is the Fischer esterification of its corresponding carboxylic acid, 2-bromophenylacetic acid.[2] This classic acid-catalyzed reaction is efficient, scalable, and relies on readily available starting materials.[7][8]

Principle: The Fischer Esterification

Fischer esterification is an equilibrium-controlled process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester and water.[7][9] To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (methanol in this case), which also serves as the solvent, or by removing water as it is formed.[7][10] The strong acid catalyst, such as concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by the alcohol.[7][9]

Caption: General scheme of Fischer Esterification.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods.[4][11]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromophenylacetic acid (e.g., 5.0 g, 23.1 mmol) in an excess of methanol (e.g., 50 mL).[4]

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 5-10 drops). The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C, the boiling point of methanol) and maintain for 30-60 minutes.[4] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Solvent Removal): After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[4][11]

-

Extraction: To the resulting residue, add water (e.g., 30 mL) and extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate (e.g., 3 x 20 mL).[4][11] The ester is significantly more soluble in the organic phase.

-

Washing: Combine the organic layers. A wash with a saturated sodium bicarbonate (NaHCO₃) solution may be performed to neutralize any remaining acid, followed by a brine wash to remove residual water.

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting clear oil is often of high purity (typically >99% yield).[4][11] If necessary, further purification can be achieved via vacuum distillation or column chromatography.

Mechanistic Rationale

The success of the Fischer esterification hinges on key mechanistic steps that enhance reactivity and control the reaction equilibrium.

Caption: Key mechanistic steps of the Fischer Esterification.

Chemical Reactivity and Synthetic Utility

The synthetic power of Methyl 2-(2-bromophenyl)acetate lies in its dual reactivity. The aryl bromide provides a handle for carbon-carbon and carbon-heteroatom bond formation, while the ester moiety can be readily transformed into other functional groups.

Cross-Coupling Reactions at the C-Br Bond

The ortho-bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[2][12] This allows for the introduction of diverse substituents onto the phenyl ring, enabling the rapid assembly of complex molecular scaffolds.[2]

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

Caption: Synthetic transformations of Methyl 2-(2-bromophenyl)acetate.

Application Profile: A Key Building Block

This compound's utility is demonstrated by its application in synthesizing biologically active molecules and complex organic materials.

-

Pharmaceutical Intermediates: It is a known reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine, a degradation product of the antipsychotic drug Asenapine.[11][13] This highlights its relevance in the development and analysis of pharmaceuticals that target serotonin and dopamine receptors.[11][13]

-

Protein Degrader Building Blocks: The molecule is classified within product families of protein degrader building blocks.[14] This suggests its use in constructing Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, a cutting-edge area of drug discovery aimed at targeted protein degradation.

Spectroscopic Characterization

While raw spectral data is beyond the scope of this guide, a scientist confirming the identity and purity of Methyl 2-(2-bromophenyl)acetate would look for the following characteristic signals:

-

¹H NMR: Distinct signals for the aromatic protons (multiplet, ~7.0-7.6 ppm), the singlet for the methylene protons (-CH₂-) adjacent to the carbonyl (~3.8 ppm), and the singlet for the methyl ester protons (-OCH₃) (~3.7 ppm).

-

¹³C NMR: A signal for the carbonyl carbon (~170 ppm), signals for the aromatic carbons (including the carbon attached to bromine at ~122 ppm), a signal for the methylene carbon, and a signal for the methyl carbon.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically around 1730-1750 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, providing definitive evidence of the compound's elemental composition.[6]

Safety, Handling, and Storage

Proper handling of Methyl 2-(2-bromophenyl)acetate is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if swallowed.[6]

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed.[15] H315: Causes skin irritation.[6][15] H319: Causes serious eye irritation.[6][15] H335: May cause respiratory irritation.[6][15] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16][17]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][17]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15][16]

Storage Recommendations

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[18]

-

Store away from incompatible materials such as strong oxidizing agents.[17]

Conclusion

Methyl 2-(2-bromophenyl)acetate is a highly versatile and valuable chemical intermediate. Its straightforward synthesis via Fischer esterification and, more importantly, its dual reactive sites make it a powerful tool for synthetic chemists. Its demonstrated use as a precursor in medicinal chemistry, particularly for neurologically active compounds and as a building block for protein degraders, underscores its importance for professionals in drug discovery and development. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for leveraging its full synthetic potential.

References

- 1. Page loading... [guidechem.com]

- 2. Methyl 2-(2-bromophenyl)acetate | 57486-69-8 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Methyl 2-(2-bromophenyl)acetate | C9H9BrO2 | CID 8063364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. METHYL 2-(2-BROMOPHENYL)ACETATE | 57486-69-8 [chemicalbook.com]

- 12. Methyl 2-(3-bromophenyl)acetate | 150529-73-0 | FM46201 [biosynth.com]

- 13. Methyl 2-(2-bromophenyl)acetate|lookchem [lookchem.com]

- 14. calpaclab.com [calpaclab.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. matrixscientific.com [matrixscientific.com]

- 17. Methyl 2-(2-bromophenyl)acetate | CAS#:57486-69-8 | Chemsrc [chemsrc.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(2-bromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Methyl 2-(2-bromophenyl)acetate, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also furnishes detailed experimental protocols for determining these crucial physicochemical properties, enabling researchers to generate robust data for their specific applications.

Core Compound Properties

Methyl 2-(2-bromophenyl)acetate is a colorless to yellow, clear liquid with a molecular formula of C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1][2] It is recognized as a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds.[2]

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | Colorless to yellow clear liquid | [2] |

| Boiling Point | 264.1 °C at 760 mmHg | [2] |

| Density | 1.445 g/cm³ | [2] |

| Flash Point | 113.5 °C | [2] |

| CAS Number | 57486-69-8 | [1] |

Solubility Profile

Currently, there is a lack of specific, quantitative solubility data for Methyl 2-(2-bromophenyl)acetate across a range of solvents and temperatures in peer-reviewed literature. However, qualitative information can be inferred from its synthesis and purification procedures, which consistently utilize organic solvents.

Qualitative Solubility:

Based on its chemical structure, a nonpolar bromophenyl group and a polar methyl ester group, Methyl 2-(2-bromophenyl)acetate is expected to be soluble in a range of common organic solvents and have low solubility in water.

| Solvent Class | Solubility | Rationale / Evidence |

| Halogenated Solvents | Soluble | Dichloromethane is commonly used for extraction during its synthesis.[3][4] |

| Alcohols | Soluble | Methanol is a reagent and solvent in its synthesis.[3][4] The related compound, ethyl 2-bromophenylacetate, is soluble in ethanol. |

| Ethers | Likely Soluble | Diethyl ether is a common solvent for similar organic compounds. |

| Apolar Solvents | Likely Soluble | The presence of the bromophenyl ring suggests solubility in solvents like toluene and hexanes. |

| Aqueous Solvents | Low Solubility | The related compound, ethyl 2-bromophenylacetate, is reported to have low water solubility.[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of Methyl 2-(2-bromophenyl)acetate in various solvents at a controlled temperature.

Materials:

-

Methyl 2-(2-bromophenyl)acetate

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, toluene, hexane)

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

HPLC or GC with a suitable detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation: Prepare saturated solutions by adding an excess of Methyl 2-(2-bromophenyl)acetate to a known volume of each solvent in sealed vials. The excess solid phase (or undissolved liquid) should be clearly visible.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved compound to settle. Centrifuge the vials to further facilitate the separation of the solid/liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining undissolved micro-particles. Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of Methyl 2-(2-bromophenyl)acetate.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Caption: Workflow for determining quantitative solubility using the shake-flask method.

Stability Profile

Potential Degradation Pathways:

-

Hydrolysis: The ester linkage can be cleaved in the presence of water, acid, or base.

-

Oxidation: While the molecule does not have obvious easily oxidizable groups, oxidative degradation under harsh conditions cannot be ruled out.

-

Photodegradation: Aromatic halides can be susceptible to photolytic cleavage. Exposure to UV light may lead to degradation.

-

Thermal Decomposition: At elevated temperatures, decomposition is expected.

Experimental Protocol for Stability Testing

A forced degradation study is recommended to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Objective: To assess the stability of Methyl 2-(2-bromophenyl)acetate under various stress conditions.

Materials:

-

Methyl 2-(2-bromophenyl)acetate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature and humidity controlled stability chambers

-

Photostability chamber

-

HPLC-UV/MS or GC-MS for analysis

Procedure:

-

Sample Preparation: Prepare solutions of Methyl 2-(2-bromophenyl)acetate in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) and heat (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 M) at room temperature for a defined period.

-

Oxidation: Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Stress: Store the solid compound and a solution at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours for forced degradation; longer for long-term stability).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC or GC method. A mass spectrometer can be used to identify the mass of the degradation products.

-

Data Evaluation: Evaluate the percentage of degradation and identify and characterize any significant degradation products.

References

- 1. Methyl 2-(2-bromophenyl)acetate | C9H9BrO2 | CID 8063364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. METHYL 2-(2-BROMOPHENYL)ACETATE | 57486-69-8 [chemicalbook.com]

- 4. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

The Versatile Intermediate: A Technical Guide to Methyl 2-(2-bromophenyl)acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(2-bromophenyl)acetate has emerged as a pivotal building block in modern organic synthesis, offering a versatile scaffold for the construction of complex molecular architectures. Its unique combination of a reactive bromine atom and an ester functional group allows for a diverse range of chemical transformations, making it an invaluable intermediate in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of Methyl 2-(2-bromophenyl)acetate, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 2-(2-bromophenyl)acetate is essential for its effective handling and use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 57486-69-8 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | Colorless to yellow clear liquid | [1] |

| Boiling Point | 264.1 °C at 760 mmHg | [1] |

| Density | 1.445 g/cm³ | [1] |

| Refractive Index | 1.543 | [1] |

| Flash Point | 114 °C | [1] |

Synthesis of Methyl 2-(2-bromophenyl)acetate

The most common and efficient method for the synthesis of Methyl 2-(2-bromophenyl)acetate is the Fischer esterification of 2-bromophenylacetic acid.[2] This reaction proceeds with high yield and purity, providing a reliable source of the intermediate for further synthetic transformations.

Experimental Protocol: Fischer Esterification

Reaction:

Procedure:

-

In a round-bottom flask, dissolve 2-bromophenylacetic acid (1.0 eq) in methanol (approx. 10 mL per gram of acid).[2]

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).[2]

-

Reflux the mixture for 30 minutes.[2]

-

After cooling to room temperature, remove the methanol under reduced pressure.[2]

-

To the residue, add water and extract with a suitable organic solvent (e.g., dichloromethane).[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the pure product.[2]

Quantitative Data:

| Reactant | Molar Eq. | Yield (%) | Purity (%) |

| 2-Bromophenylacetic Acid | 1.0 | 99 | >98 |

Key Reactions and Applications

The synthetic utility of Methyl 2-(2-bromophenyl)acetate lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, providing access to a wide array of complex molecules, including important pharmaceutical intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki coupling reaction of Methyl 2-(2-bromophenyl)acetate with various boronic acids provides a straightforward route to biaryl acetic acid derivatives. These structures are prevalent in many biologically active molecules.

Experimental Protocol (General):

-

To a degassed solution of Methyl 2-(2-bromophenyl)acetate (1.0 eq) and a boronic acid (1.1-1.5 eq) in a suitable solvent (e.g., toluene, dioxane, or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, dilute the reaction with water and extract with an organic solvent.

-

Purify the product by column chromatography.

Quantitative Data for Suzuki Coupling:

| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 90-98 |

The Heck reaction with various alkenes allows for the synthesis of substituted methyl cinnamate derivatives, which are important precursors for a variety of pharmaceuticals and natural products.

Experimental Protocol (General):

-

In a sealed tube, combine Methyl 2-(2-bromophenyl)acetate (1.0 eq), an alkene (1.2-2.0 eq), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, NMP).

-

Heat the mixture at the desired temperature until the reaction is complete.

-

After cooling, filter the reaction mixture and purify the product by chromatography or recrystallization.

Quantitative Data for Heck Reaction:

| Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 24 | 70-85 |

| Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | K₂CO₃ | NMP | 120 | 18 | 65-80 |

This reaction provides a powerful method for the formation of C-N bonds, leading to N-aryl amino acid esters, which are key structural motifs in many drug candidates.

Experimental Protocol (General):

-

In a glovebox or under an inert atmosphere, combine Methyl 2-(2-bromophenyl)acetate (1.0 eq), an amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄) in an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture until completion.

-

After cooling, quench the reaction with water and extract the product.

-

Purify by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 12 | 80-90 |

| Morpholine | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 110 | 16 | 75-85 |

The Sonogashira coupling with terminal alkynes is an efficient method for synthesizing alkynyl-substituted phenylacetic acid esters, which are versatile intermediates for further transformations.

Experimental Protocol (General):

-

To a solution of Methyl 2-(2-bromophenyl)acetate (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, DIPA).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the product by column chromatography.

Quantitative Data for Sonogashira Coupling:

| Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | 85-95 |

| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | DIPA | DMF | 50 | 8 | 80-90 |

Intramolecular Cyclization: Synthesis of Oxindoles

Methyl 2-(2-bromophenyl)acetate derivatives can undergo intramolecular cyclization reactions to form valuable heterocyclic structures, such as oxindoles. This is often achieved through a palladium-catalyzed process following an initial C-N bond formation.

Experimental Protocol (General):

-

Synthesize the N-aryl amino acid ester precursor via Buchwald-Hartwig amination as described previously.

-

Subject the purified intermediate to a second palladium-catalyzed reaction, often under Heck-type conditions, to facilitate the intramolecular C-C bond formation and cyclization.

-

Purify the resulting oxindole derivative by column chromatography.

Application in Pharmaceutical Synthesis

Methyl 2-(2-bromophenyl)acetate is a key intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the synthesis of a degradation product of Asenapine, an antipsychotic medication.[1] This highlights its importance in the development and analysis of active pharmaceutical ingredients.

Conclusion

Methyl 2-(2-bromophenyl)acetate is a highly valuable and versatile chemical intermediate with broad applications in organic synthesis. Its ability to readily participate in a wide range of palladium-catalyzed cross-coupling reactions and intramolecular cyclizations makes it an essential tool for the construction of complex molecular frameworks, particularly in the field of drug discovery and development. The experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and scientists, enabling the efficient and effective utilization of this important synthetic building block.

References

The Emergence and Utility of a Key Synthetic Building Block: A Technical Guide to Methyl 2-(2-bromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Obscurity to a Cornerstone of Pharmaceutical Synthesis

In the vast landscape of organic chemistry, certain molecules, while not household names, form the silent scaffolding upon which significant advancements in medicine are built. Methyl 2-(2-bromophenyl)acetate, a seemingly unassuming ester, is one such compound. Its journey from a laboratory curiosity to a pivotal intermediate in the synthesis of modern pharmaceuticals is a testament to the relentless pursuit of more efficient and effective drug development pathways. This technical guide provides an in-depth exploration of the discovery, synthesis, and critical applications of Methyl 2-(2-bromophenyl)acetate, offering valuable insights for researchers and scientists in the field.

While a singular moment of "discovery" for Methyl 2-(2-bromophenyl)acetate is not prominently documented in historical chemical literature, its emergence can be understood as a logical consequence of the development of fundamental organic reactions and the growing need for versatile chemical building blocks. The history of its parent acid, 2-bromophenylacetic acid, is similarly intertwined with the broader history of aromatic chemistry and substitution reactions. The advent and refinement of the Fischer-Speier esterification in 1895 provided a straightforward and efficient method for converting carboxylic acids into their corresponding esters, paving the way for the synthesis of a vast array of compounds, including Methyl 2-(2-bromophenyl)acetate.

Physicochemical Properties and Characterization

Methyl 2-(2-bromophenyl)acetate (CAS No: 57486-69-8) is a colorless to pale yellow liquid with a molecular formula of C₉H₉BrO₂ and a molecular weight of 229.07 g/mol .[1][2][3] Its structural and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [1][2][3] |

| Molecular Weight | 229.07 g/mol | [1][2][3] |

| CAS Number | 57486-69-8 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 264.1 °C at 760 mmHg | [1][3] |

| Density | 1.445 g/cm³ | [1] |

| Flash Point | 113.5 °C | [1][3] |

| Refractive Index | 1.543 | [1] |

| Solubility | Soluble in organic solvents. |

Spectroscopic data is crucial for the unambiguous identification and quality control of Methyl 2-(2-bromophenyl)acetate. While a comprehensive set of publicly available spectra is not always readily accessible, typical spectral features can be predicted based on its structure.

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (around 3.7 ppm), a singlet for the benzylic protons (around 3.8 ppm), and a multiplet pattern in the aromatic region (approximately 7.1-7.6 ppm) corresponding to the four protons on the substituted benzene ring.

-

¹³C NMR: Key resonances would be observed for the carbonyl carbon of the ester (around 170 ppm), the benzylic carbon, the methyl carbon of the ester, and the six carbons of the aromatic ring, with the carbon bearing the bromine atom being significantly influenced.

-

IR Spectroscopy: Characteristic absorption bands would be present for the C=O stretching of the ester (around 1740 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

The Cornerstone of Synthesis: The Fischer Esterification

The most common and industrially viable method for the preparation of Methyl 2-(2-bromophenyl)acetate is the Fischer esterification of its corresponding carboxylic acid, 2-bromophenylacetic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

Reaction Mechanism: A Step-by-Step Look

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps are:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by the Alcohol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Caption: Fischer Esterification Mechanism for Methyl 2-(2-bromophenyl)acetate Synthesis.

Detailed Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of Methyl 2-(2-bromophenyl)acetate via Fischer esterification.

Materials and Reagents:

-

2-Bromophenylacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenylacetic acid in an excess of anhydrous methanol (typically 10-20 equivalents). The use of excess methanol helps to shift the equilibrium towards the product side.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution. This addition is exothermic and should be done with caution.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

-

Work-up - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and add dichloromethane.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers.

-

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl 2-(2-bromophenyl)acetate.

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Caption: Experimental Workflow for the Synthesis of Methyl 2-(2-bromophenyl)acetate.

A Crucial Intermediate in Drug Development

The true significance of Methyl 2-(2-bromophenyl)acetate lies in its role as a versatile intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring both an ester and a bromo-aromatic moiety, allows for a variety of subsequent chemical transformations.

Synthesis of Asenapine

Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder. The synthesis of Asenapine often involves the use of intermediates derived from 2-bromophenylacetic acid. While multiple synthetic routes to Asenapine exist, some strategies utilize the core structure provided by Methyl 2-(2-bromophenyl)acetate or its derivatives to construct the complex tetracyclic ring system of the final drug molecule.[4][5][6][7][8]

Synthesis of Lornoxicam

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. Several patented synthetic routes for Lornoxicam utilize intermediates that can be prepared from 2-bromophenylacetic acid derivatives.[9][10][11][12] Although Methyl 2-(2-bromophenyl)acetate may not be a direct precursor in all published syntheses, its chemical motifs are central to building blocks required for the construction of the thieno[2,3-e]thiazine core of Lornoxicam.

Caption: Role of Methyl 2-(2-bromophenyl)acetate in Pharmaceutical Synthesis.

Conclusion: An Enduring Legacy in Chemical Synthesis

Methyl 2-(2-bromophenyl)acetate exemplifies the critical role of seemingly simple molecules in the complex world of drug discovery and development. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, has cemented its place as a valuable building block in the synthetic chemist's toolbox. As the quest for novel therapeutics continues, the demand for such key intermediates will undoubtedly persist, ensuring the enduring legacy of Methyl 2-(2-bromophenyl)acetate in the annals of medicinal chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 2-(2-bromophenyl)acetate | C9H9BrO2 | CID 8063364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-(2-bromophenyl)acetate | 57486-69-8 [sigmaaldrich.com]

- 4. US8227623B2 - Process for the preparation of asenapine and intermediate products used in said process - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. Asenapine synthesis - chemicalbook [chemicalbook.com]

- 7. The Ireland–Claisen rearrangement strategy towards the synthesis of the schizophrenia drug, (+)-asenapine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. CN112592356A - Method for synthesizing lornoxicam - Google Patents [patents.google.com]

- 10. CN104031071A - Preparation method of lornoxicam and its intermediate - Google Patents [patents.google.com]

- 11. CN1699372A - A kind of synthetic method of anti-inflammatory analgesic drug lornoxicam intermediate - Google Patents [patents.google.com]

- 12. Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester - Eureka | Patsnap [eureka.patsnap.com]

Material Safety Data Sheet: Methyl 2-(2-bromophenyl)acetate - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the material safety data for Methyl 2-(2-bromophenyl)acetate (CAS No: 57486-69-8). It is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who may handle this compound. This document consolidates critical safety information, physical and chemical properties, hazard classifications, and handling procedures. Detailed summaries of quantitative data are presented in tabular format, and logical workflows for safety and emergency procedures are visualized using diagrams. The information herein is compiled from multiple safety data sheets and chemical databases to ensure a thorough and reliable reference.

Chemical Identification and Properties

Methyl 2-(2-bromophenyl)acetate is a benzeneacetic acid derivative used as a reagent in various organic syntheses, including the preparation of pharmaceutical compounds.[1][2] Understanding its fundamental properties is crucial for safe handling and use in a laboratory setting.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | Methyl 2-(2-bromophenyl)acetate |

| Synonyms | (2-BROMO-PHENYL)-ACETIC ACID METHYL ESTER, Methyl 2-Bromophenylacetate |

| CAS Number | 57486-69-8[3][4] |

| Molecular Formula | C₉H₉BrO₂[3][4] |

| Molecular Weight | 229.07 g/mol [4] |

| EC Number | 691-774-4[3][4] |

| PubChem CID | 8063364[1][4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid[5] |

| Appearance | Colorless to Yellow clear liquid[5] |

| Density | 1.445 g/cm³[1][3] |

| Boiling Point | 264.073 °C at 760 mmHg[3] |

| Flash Point | 113.508 °C[3] |

| Vapor Pressure | 0.01 mmHg at 25°C[3] |

| Refractive Index | 1.543[1][3] |

| LogP | 2.16460[1][3] |

| Hydrogen Bond Donor Count | 0[3] |

| Hydrogen Bond Acceptor Count | 2[3] |

| Rotatable Bond Count | 3[3] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory tract.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][6] |

| Acute Toxicity, Oral (Reported by some sources) | 4 | H302: Harmful if swallowed[6] |

GHS Pictograms:

Caption: GHS Exclamation Mark Pictogram and Associated Hazards.

Experimental Protocols

While the specific experimental data for Methyl 2-(2-bromophenyl)acetate is not publicly detailed, the hazard classifications are determined by standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Methodology for Skin Irritation Testing (Based on OECD Guideline 439) The in vitro skin irritation test utilizes a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[7][8]

-

Test Substance Application: A small amount of Methyl 2-(2-bromophenyl)acetate (typically 25-30 µL or mg) is applied topically to the surface of triplicate RhE tissue models.[8]

-

Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) at 37°C.[8]

-

Post-Exposure: The substance is washed from the tissue surface, and the tissues are incubated for a recovery period (e.g., 42 hours).[8]

-

Viability Assessment: Cell viability is measured using a vital dye such as MTT. The dye is converted by metabolically active cells into a colored formazan salt, which is then extracted and measured spectrophotometrically.[8]

-

Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (GHS Category 2).[7][8]

Methodology for Eye Irritation Testing (Based on OECD Guideline 492) The in vitro eye irritation test also employs a reconstructed human cornea-like epithelium (RhCE) model.

-

Test Substance Application: The test chemical is applied to the surface of the RhCE model.

-

Exposure and Incubation: Tissues are exposed for a set duration.

-

Viability Assessment: Similar to the skin irritation test, cell viability is determined using the MTT assay.

-

Classification: A chemical is identified as an eye irritant if the tissue viability falls below a specific threshold (e.g., ≤ 60%) relative to the negative control. This method is primarily used to identify chemicals not requiring classification. For a full categorization, a tiered testing strategy may be required.

Methodology for Acute Oral Toxicity (Based on OECD Guidelines 420, 423, or 425) These tests are performed in vivo, typically using rats, to determine the dose at which a substance causes adverse effects or mortality after a single oral dose.

-

Dosing: A single dose of the substance is administered by gavage to a group of fasted animals.[9][10]

-

Procedure: The Up-and-Down Procedure (OECD 425) involves dosing single animals sequentially. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.[11] The Fixed Dose Procedure (OECD 420) uses a series of pre-determined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[10]

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[11]

-

Classification: The results are used to estimate the LD50 (the dose expected to be lethal to 50% of the animals) and classify the substance according to GHS acute toxicity categories.[6][9]

Handling, Storage, and Emergency Procedures

Proper handling and emergency preparedness are essential to mitigate the risks associated with this chemical.

Personal Protective Equipment (PPE) A risk assessment should be conducted before handling. The following diagram outlines the selection process for appropriate PPE.

Caption: Recommended Personal Protective Equipment (PPE).

Handling and Storage:

-

Use with adequate ventilation, preferably in a chemical fume hood.[12][13]

-

Avoid breathing dust, vapor, mist, or gas.[12]

-

Avoid contact with skin, eyes, and clothing.[12]

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, well-ventilated place.[12]

-

Keep the container tightly closed.[12]

-

Incompatible with strong oxidizing agents.

First Aid Measures Immediate and appropriate first aid is critical in the event of exposure.

Caption: First Aid Workflow for Chemical Exposure.[12]

Accidental Release Measures In case of a spill, follow a structured response to ensure safety and minimize environmental contamination.

Caption: Laboratory Spill Cleanup Procedure.[12]

Toxicological and Ecological Information

Toxicological Information:

-

Acute Effects: Causes skin, eye, and respiratory tract irritation.[4][13] May be harmful if swallowed.[6] To the best of current knowledge, the detailed toxicological properties of this product have not been fully investigated.[13]

-

Chronic Effects: No information available.

-

Carcinogenicity: Not listed as a carcinogen by IARC, NTP, or OSHA.

Ecological Information:

-

Do not let this chemical enter the environment.[12] Data on ecotoxicity is limited. Due to its potential hazards, releases into soil, waterways, or sewer systems should be avoided.

Disposal Considerations

Waste material should be disposed of as hazardous waste.[14] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the chemical itself.

Conclusion

Methyl 2-(2-bromophenyl)acetate is a valuable laboratory reagent that presents moderate health hazards, primarily as an irritant. Professionals handling this chemical must adhere to strict safety protocols, including the use of appropriate personal protective equipment, proper engineering controls like fume hoods, and established procedures for storage and waste disposal. In case of exposure or accidental release, the emergency procedures outlined in this guide should be followed immediately. A thorough understanding of this safety data is paramount for maintaining a safe research and development environment.

References

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. ccny.cuny.edu [ccny.cuny.edu]

- 3. westlab.com [westlab.com]

- 4. ehs.utk.edu [ehs.utk.edu]

- 5. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]

- 6. researchgate.net [researchgate.net]

- 7. iivs.org [iivs.org]

- 8. x-cellr8.com [x-cellr8.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 14. safeopedia.com [safeopedia.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2-(2-bromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Methyl 2-(2-bromophenyl)acetate, a compound of interest in pharmaceutical and agrochemical synthesis. The data presented is intended to support research and development activities by providing reliable physical constants and experimental context.

Core Physical Properties

Methyl 2-(2-bromophenyl)acetate is a colorless liquid that serves as a versatile building block in organic chemistry.[1] Its physical characteristics are crucial for designing and implementing synthetic routes and for the quality control of intermediates and final products.

Quantitative Data Summary

The primary physical properties of Methyl 2-(2-bromophenyl)acetate are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 264.1 °C | at 760 mmHg[1] |

| 264.073 °C | at 760 mmHg[2] | |

| Density | 1.445 g/cm³ | Not specified |

Experimental Protocols

The following section details a common experimental protocol for the synthesis of Methyl 2-(2-bromophenyl)acetate, from which the physical properties can be subsequently determined.

Synthesis of Methyl 2-(2-bromophenyl)acetate via Fischer Esterification

This method involves the acid-catalyzed esterification of 2-bromophenylacetic acid with methanol.

Materials:

-

o-Bromophenylacetic acid (5.0 g, 18.18 mmol)

-

Methanol (50 mL)

-

Concentrated sulfuric acid (catalytic amount)

-

Water (30 mL)

-

Dichloromethane (60 mL, for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

o-Bromophenylacetic acid is dissolved in methanol containing a catalytic amount of concentrated sulfuric acid.[3][4]

-

Upon completion, the mixture is cooled to room temperature.[3][4]

-

Water is added to the residue, which is then extracted with dichloromethane (3 x 20 mL).[3][4]

-

The combined organic layers are dried over anhydrous sodium sulfate.[3][4]

-

The solvent is evaporated under reduced pressure to yield the final product, methyl 2-(2-bromophenyl)acetate.[3][4]

Determination of Physical Properties:

Following synthesis and purification, standard laboratory techniques are employed to determine the physical properties.

-

Boiling Point: The boiling point is typically determined by distillation at atmospheric pressure (760 mmHg). The temperature at which the liquid and vapor phases are in equilibrium is recorded.

-

Density: The density is measured using a pycnometer or a digital density meter at a specified temperature.

Visualizing the Synthesis Workflow

The logical flow of the synthesis protocol described above can be visualized as a straightforward experimental workflow.

References

"Methyl 2-(2-bromophenyl)acetate" molecular weight and formula

Technical Guide: Methyl 2-(2-bromophenyl)acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-bromophenyl)acetate is a chemical compound frequently utilized as a reagent and building block in organic synthesis. Its structural motif is of significant interest in medicinal chemistry and materials science, often serving as a precursor for more complex molecules. This document provides essential physicochemical data, detailed experimental protocols for its synthesis and analysis, and a visual representation of the synthetic workflow.

Physicochemical Properties

The fundamental properties of Methyl 2-(2-bromophenyl)acetate are summarized below. This data is critical for reaction planning, safety assessment, and analytical method development.

| Property | Value |

| Molecular Formula | C₉H₉BrO₂[1][2][3][4] |

| Molecular Weight | 229.07 g/mol [2][3] |

| CAS Number | 57486-69-8[1][3][4] |

| Appearance | Colorless to clear oil/liquid[3][4] |

| Boiling Point | 264.073 °C at 760 mmHg[1] |

| Density | 1.445 g/cm³[1] |

| Flash Point | 113.508 °C[1] |

| Refractive Index | 1.543[1] |

| Exact Mass | 227.97859 u[1][2] |

Experimental Protocols

Synthesis via Fischer Esterification

This protocol details the synthesis of Methyl 2-(2-bromophenyl)acetate from 2-bromophenylacetic acid and methanol, utilizing an acid catalyst.

Materials:

-

2-bromophenylacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Dichloromethane

-

Deionized water

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add 2-bromophenylacetic acid (e.g., 5.0 g).[3]

-

Add 50 mL of methanol to the flask.[3]

-

While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 30 minutes.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the methanol using a rotary evaporator.[3]

-

To the resulting residue, add 30 mL of deionized water.[3]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).[3]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[3]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, Methyl 2-(2-bromophenyl)acetate.[3]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for assessing the purity and confirming the identity of the synthesized product.

Instrumentation & Consumables:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

-

Helium (carrier gas)

-

Sample vials

-

Ethyl acetate (HPLC grade)

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized Methyl 2-(2-bromophenyl)acetate in ethyl acetate.

-

GC Method:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas Flow (He): 1.0 mL/min (constant flow)

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 20°C/min.

-

Hold: Maintain 280°C for 5 minutes.

-

-

-

MS Method:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: 40-400 m/z

-

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time and purity of the main peak.

-

Examine the mass spectrum of the main peak and compare it with a reference spectrum to confirm the identity of Methyl 2-(2-bromophenyl)acetate (M⁺ expected at m/z ≈ 228 and 230 due to bromine isotopes).

-

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process described in the experimental protocol.

Caption: Synthesis and purification workflow for Methyl 2-(2-bromophenyl)acetate.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of Methyl 2-(2-bromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful and versatile palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryl and hetero-biaryl compounds, which are common motifs in biologically active molecules and functional materials.

This document provides detailed application notes and protocols for the use of Methyl 2-(2-bromophenyl)acetate as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a diverse range of methyl 2-(biphenyl-2-yl)acetate derivatives and related compounds, which are valuable intermediates in drug discovery and development.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of Methyl 2-(2-bromophenyl)acetate, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the bromide.

-

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Suzuki-Miyaura coupling of Methyl 2-(2-bromophenyl)acetate is not extensively reported in publicly available literature, the following table summarizes typical reaction conditions and yields for structurally similar aryl bromides. This data serves as a strong starting point for reaction optimization.

| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 90-98 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 80-90 |

| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O (9:1) | 110 | 8 | 82-92 |

| 5 | Methylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 80 | 18 | 75-85 |

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of Methyl 2-(2-bromophenyl)acetate with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling with Palladium Tetrakis(triphenylphosphine)

Materials:

-

Methyl 2-(2-bromophenyl)acetate (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Toluene (8 mL)

-

Deionized Water (2 mL)

-

Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-(2-bromophenyl)acetate, the arylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.

-

Solvent Addition: Add the degassed toluene and deionized water via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired methyl 2-(biphenyl-2-yl)acetate derivative.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

-

Methyl 2-(2-bromophenyl)acetate (0.5 mmol, 1.0 equiv)

-

Arylboronic acid (0.75 mmol, 1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2 mol%)

-

SPhos (0.02 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄) (1.5 mmol, 3.0 equiv)

-

1,4-Dioxane (4 mL)

-

Deionized Water (1 mL)

-

Microwave reactor vial with a stir bar

Procedure:

-

Reaction Setup: In a microwave reactor vial, combine Methyl 2-(2-bromophenyl)acetate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Solvent Addition: Add 1,4-dioxane and deionized water.

-

Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 10-15 minutes.

-

Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.

-

Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel, eluting with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the crude product further by flash column chromatography.

Mandatory Visualizations

References

Application Notes and Protocols for the Synthesis of Benzoxepines using Methyl 2-(2-bromophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the synthesis of benzoxepines, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The featured methodology utilizes the base-promoted decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetate, a transition-metal-free approach offering high regioselectivity and good to excellent yields.[2][3]

Introduction

Benzoxepines are seven-membered heterocyclic compounds that are considered "privileged structures" in medicinal chemistry.[2] The synthesis method detailed herein, developed by Chen et al. (2023), provides an efficient route to a diverse range of benzoxepine derivatives. The reaction proceeds via a tandem [2 + 4] annulation, followed by a ring-opening decarboxylative reaction and an intramolecular nucleophilic aromatic substitution.[2] This protocol has been successfully applied to gram-scale reactions, highlighting its utility in synthetic and medicinal chemistry research.[3]

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various benzoxepine derivatives using the described protocol. The data is based on the reaction of substituted methyl 2-(2-bromophenyl)acetates with different ynones.

| Entry | Methyl 2-(2-bromophenyl)acetate Derivative | Ynone Derivative | Product | Yield (%) |

| 1 | Methyl 2-(2-bromophenyl)acetate | 1,3-diphenylprop-2-yn-1-one | 2,4-diphenyl-1-benzoxepine | 85 |

| 2 | Methyl 2-(2-bromo-4-fluorophenyl)acetate | 1,3-diphenylprop-2-yn-1-one | 7-fluoro-2,4-diphenyl-1-benzoxepine | 82 |

| 3 | Methyl 2-(2-bromo-5-methylphenyl)acetate | 1,3-diphenylprop-2-yn-1-one | 8-methyl-2,4-diphenyl-1-benzoxepine | 78 |

| 4 | Methyl 2-(2-bromophenyl)acetate | 1-phenyl-3-(p-tolyl)prop-2-yn-1-one | 2-phenyl-4-(p-tolyl)-1-benzoxepine | 88 |

| 5 | Methyl 2-(2-bromophenyl)acetate | 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one | 4-(4-methoxyphenyl)-2-phenyl-1-benzoxepine | 92 |